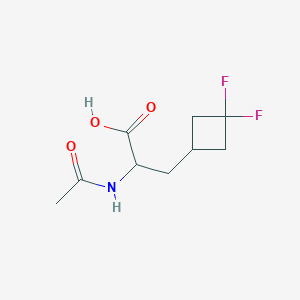

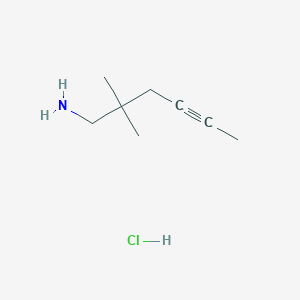

![molecular formula C6H9F2N3 B1484953 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 2098071-12-4](/img/structure/B1484953.png)

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine

説明

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound that has gained significant attention in scientific research. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The molecular structure of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is represented by the molecular formula C6H9F2N3 . Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .科学的研究の応用

Summary of the Application

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have seen significant advances. This field of research has benefited from the invention of multiple difluoromethylation reagents .

Methods of Application or Experimental Procedures

The process involves the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode. Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

2. Antifungal Activity

Summary of the Application

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .

Methods of Application or Experimental Procedures

The compounds were synthesized and then tested in an in vitro mycelia growth inhibition assay .

Results or Outcomes

Most of the synthesized compounds displayed moderate to excellent activities against the tested fungi .

3. Synthesis of α-Difluoromethyl-Amino Acids

Methods of Application or Experimental Procedures

A continuous flow difluoromethylation protocol on sp3 carbons employing fluoroform as a reagent has been reported .

Results or Outcomes

The protocol is applicable for the direct Cα-difluoromethylation of protected α-amino acids, and enables a highly atom efficient synthesis of the active pharmaceutical ingredient eflornithine .

4. Synthesis of N-(2-(1H-Pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Summary of the Application

N-(2-(1H-Pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound that can be synthesized using difluoromethyl compounds .

Methods of Application or Experimental Procedures

The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis techniques .

Results or Outcomes

The compound was successfully synthesized, yielding white crystals .

5. Late-stage Difluoromethylation

Summary of the Application

This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Methods of Application or Experimental Procedures

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode. Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

6. Utilization of Fluoroform for Difluoromethylation in Continuous Flow

Methods of Application or Experimental Procedures

A continuous flow difluoromethylation protocol on sp3 carbons employing fluoroform as a reagent has been reported .

Results or Outcomes

The protocol is applicable for the direct Cα-difluoromethylation of protected α-amino acids, and enables a highly atom efficient synthesis of the active pharmaceutical ingredient eflornithine .

将来の方向性

The future directions of research on 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine and other pyrazole derivatives are likely to involve further exploration of their synthesis methods, biological activities, and potential applications in medicine and other fields . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

特性

IUPAC Name |

2-[1-(difluoromethyl)pyrazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3/c7-6(8)11-4-5(1-2-9)3-10-11/h3-4,6H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPZTWZIDYATQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

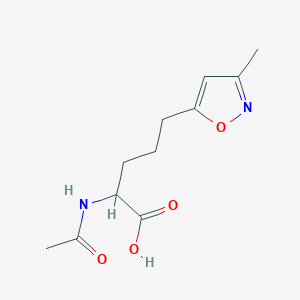

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)

![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)

![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)

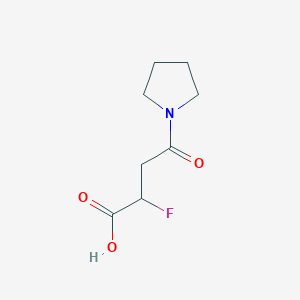

![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)

![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)

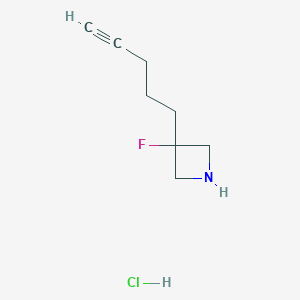

amine hydrochloride](/img/structure/B1484886.png)

![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)